molecular formula C6H5IN2O2 B598409 Methyl 3-iodopyrazine-2-carboxylate CAS No. 173290-17-0

Methyl 3-iodopyrazine-2-carboxylate

Cat. No.: B598409
CAS No.: 173290-17-0
M. Wt: 264.022
InChI Key: ZMPHVSWNACFXDA-UHFFFAOYSA-N
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Description

Methyl 3-iodopyrazine-2-carboxylate is an organic compound with the molecular formula C6H5IN2O2 It is a derivative of pyrazine, characterized by the presence of an iodine atom at the 3-position and a methyl ester group at the 2-position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-iodopyrazine-2-carboxylate can be synthesized through a multi-step process. One common method involves the iodination of 3-aminopyrazine-2-carboxylic acid methyl ester. The reaction typically uses isoamyl nitrite and diiodomethane as reagents, with the mixture being heated to 85-100°C for about 15 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodopyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azidopyrazine-2-carboxylate, while Suzuki-Miyaura coupling with phenylboronic acid would produce 3-phenylpyrazine-2-carboxylate.

Scientific Research Applications

Methyl 3-iodopyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-iodopyrazine-2-carboxylate exerts its effects depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to produce desired effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromopyrazine-2-carboxylate
  • Methyl 3-chloropyrazine-2-carboxylate
  • Methyl 3-fluoropyrazine-2-carboxylate

Comparison

Methyl 3-iodopyrazine-2-carboxylate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in certain types of chemical reactions, such as nucleophilic substitution and cross-coupling reactions. Additionally, the iodine atom can influence the electronic properties of the pyrazine ring, potentially leading to different biological activities compared to its halogenated analogs.

Properties

IUPAC Name

methyl 3-iodopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPHVSWNACFXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727503
Record name Methyl 3-iodopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173290-17-0
Record name Methyl 3-iodopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Isoamyl nitrite (5.2 mL, 39 mmol) was added to a suspension of 3-aminopyrazine-2-carboxylic acid methyl ester (1.9 g, 12 mmol) in diiodomethane (20 mL) at 85° C., then the mixture was stirred at 100° C. for 15 hours. The reaction mixture was allowed to stand and purified by silica gel column chromatography to give 1.4 g of the title reference compound as a pale yellow solid. (Yield 44%)
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